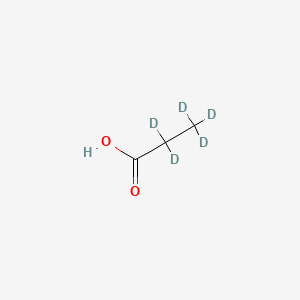

Propionic-d5 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731121 | |

| Record name | (~2~H_5_)Propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60153-92-6 | |

| Record name | (~2~H_5_)Propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60153-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Propionic-d5 Acid: Properties and Applications in Scientific Research

This guide provides a comprehensive overview of Propionic-d5 acid (Propanoic-d5 acid), a deuterated analogue of propionic acid. We will delve into its fundamental chemical and physical properties, and explore its critical applications, particularly as an internal standard in mass spectrometry-based quantification. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows.

Introduction to this compound: A Stable Isotope-Labeled Standard

This compound is a form of propionic acid where five hydrogen atoms have been replaced with their stable isotope, deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but possesses a higher mass. This key difference in mass, without altering the chemical reactivity, is the foundation of its utility in a variety of scientific applications, most notably in analytical chemistry.[1]

Stable isotope labeling is a powerful technique in which non-radioactive isotopes are incorporated into molecules to act as tracers.[2] Unlike radioactive isotopes, stable isotopes are safe, non-toxic, and do not pose any radiation risk, making them ideal for a wide range of studies, including those involving human subjects.[2][3] this compound, with its high isotopic purity, serves as an invaluable tool for researchers seeking to accurately trace and quantify propionic acid in complex biological and environmental matrices.[1]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are very similar to those of natural propionic acid, which is crucial for its function as an ideal internal standard.[1][4] The primary distinction lies in its molecular weight due to the presence of five deuterium atoms.[5]

| Property | Value | Source(s) |

| Chemical Formula | C₃HD₅O₂ or CD₃CD₂COOH | [5][6] |

| Molecular Weight | 79.11 g/mol | [5][6] |

| CAS Number | 60153-92-6 | [1][5][6] |

| Synonyms | Propanoic-d5 acid, Deuterated propionic acid, Propionic acid-d₅ | [1][4] |

| Appearance | Colorless liquid/neat oil | [4][7] |

| Boiling Point | 141 °C (lit.) | [5] |

| Density | 1.059 g/mL at 25 °C | [5] |

| Solubility | Miscible with water, ethanol, and most organic solvents. | [1][4] |

| Isotopic Purity | ≥98 atom % D | [1][5] |

The Critical Role of this compound in Quantitative Analysis

The most prominent application of this compound is as an internal standard for the quantification of propionic acid and other short-chain fatty acids (SCFAs) using isotope dilution mass spectrometry (IDMS).[1][7] This technique is widely employed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[1]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for determining the concentration of an analyte in a sample. The core principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The labeled and unlabeled compounds are assumed to behave identically during sample preparation, extraction, and chromatographic separation.

By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled internal standard, one can precisely calculate the concentration of the analyte in the original sample. The distinct mass shift of this compound (M+5) allows for clear spectral separation from the naturally occurring propionic acid, enabling accurate measurement without interference.[1][5]

Experimental Workflow: Quantification of Propionic Acid in a Biological Matrix

The following protocol outlines a general workflow for the quantification of propionic acid in a biological sample (e.g., plasma, fecal water) using this compound as an internal standard.

Caption: General workflow for quantifying propionic acid using this compound as an internal standard.

Detailed Protocol:

-

Sample Collection and Storage: Collect biological samples using appropriate methods and store them at -80°C until analysis to prevent degradation of short-chain fatty acids.

-

Preparation of Standards and Quality Controls: Prepare a series of calibration standards by spiking a surrogate matrix with known concentrations of unlabeled propionic acid and a fixed concentration of this compound. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Sample Preparation and Extraction:

-

Thaw the unknown samples, calibration standards, and QC samples on ice.

-

To a measured aliquot of each sample, add a precise volume of the this compound internal standard solution.

-

Vortex briefly to mix.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Vortex thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube. The extraction of SCFAs can be further enhanced using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

-

Derivatization (Optional but often recommended for GC-MS): To improve the volatility and chromatographic properties of the SCFAs, a derivatization step may be necessary. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.

-

LC-MS/MS or GC-MS Analysis:

-

Inject the prepared extracts onto the analytical column.

-

Develop a chromatographic method to achieve good separation of propionic acid from other matrix components.

-

Set up the mass spectrometer to monitor the specific mass transitions for both propionic acid and this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of propionic acid to this compound for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of propionic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Broader Applications in Research and Development

Beyond its primary role in quantitative analysis, this compound is a valuable tool in several other areas of research:

-

Metabolomics and Stable Isotope Tracing: In metabolomics, this compound can be used as a metabolic tracer to investigate the biochemical pathways involving propionate.[1] Propionic acid is a key short-chain fatty acid produced by the gut microbiota and plays a significant role in host energy metabolism and signaling.[8][9] By introducing this compound, researchers can track its absorption, distribution, and conversion into other metabolites, providing insights into fatty acid synthesis, β-oxidation, and energy metabolism.[1][10]

-

Drug Development: Stable isotope labeling is a cornerstone of modern drug development, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[11][12] While not a drug itself, the principles demonstrated by the use of this compound are directly applicable. Isotope-labeled compounds help in understanding a drug's metabolic fate, identifying metabolites, and assessing pharmacokinetics and pharmacodynamics.[2]

-

Environmental and Biochemical Studies: this compound can be utilized as a tracer molecule in environmental chemistry to study carbon cycling, microbial activity, and the biodegradation of organic acids in soil and aquatic ecosystems.[1]

-

Food and Nutritional Research: This labeled compound is an excellent analytical tool for quantifying propionate residues in food products and studying the by-products of fermentation.[1]

Handling and Storage

This compound is a corrosive and flammable liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[13][14] It should be stored at room temperature, away from light and moisture.[13][14] For long-term stability, it is advisable to store the compound under an inert atmosphere, such as argon.[15]

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is indispensable for the accurate quantification of propionic acid in a multitude of sample types. Its chemical and physical similarity to its unlabeled counterpart makes it an ideal internal standard for mass spectrometry-based analytical methods. The application of this compound extends to various research fields, including metabolomics, drug development, and environmental science, where it serves as a powerful tool for tracing metabolic pathways and understanding complex biological and chemical processes.

References

-

Wikipedia. Propionic acid. [Link]

-

ResolveMass Laboratories Inc. Propionic-d5-acid | CAS 60153-92-6. [Link]

-

Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

PubMed. Isotopic labeling of metabolites in drug discovery applications. [Link]

-

USMLE Strike. Propionic Acid Pathway - USMLE Strike | 100% Best Guide. [Link]

-

CP Lab Safety. Propionic Acid-d5, min 98 atom% D, min 98%, 10 mg. [Link]

-

PubMed. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. [Link]

-

Symeres. Understanding the World of Isotope Labelled Compounds and Why They Matter? [Link]

-

Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

biocrates life sciences gmbh. Propionic acid – metabolite. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. metsol.com [metsol.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 60153-92-6: Propanoic-d5 acid (9CI) | CymitQuimica [cymitquimica.com]

- 5. 丙酸-d5 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Propionic acid - Wikipedia [en.wikipedia.org]

- 9. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 10. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. isotope.com [isotope.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. calpaclab.com [calpaclab.com]

A Technical Guide to the Synthesis and Isotopic Purity Analysis of Propionic-d5 Acid

This guide provides a comprehensive overview of the synthesis and isotopic purity assessment of propionic-d5 acid (CD₃CD₂COOH), a crucial deuterated internal standard and metabolic tracer for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route selection, provide a detailed experimental protocol, and explore the analytical methodologies required to validate the final product's isotopic integrity.

The Significance of Deuterated Propionic Acid

This compound is the isotopically labeled analog of propionic acid, where five hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based applications.[1] In fields such as metabolomics, it serves as a stable isotope tracer to elucidate biochemical pathways involving fatty acid metabolism.[1] For drug development and clinical analysis, it is a preferred internal standard for the accurate quantification of propionic acid and other short-chain fatty acids in biological matrices.[1][2] The efficacy of these applications hinges on the high isotopic purity of the deuterated standard.[3]

Strategic Synthesis of this compound

The synthesis of this compound requires a robust method that ensures high levels of deuterium incorporation. While various deuteration techniques for carboxylic acids exist, such as late-stage C(sp3)–H deuteration and decarboxylative deuteration, a common and reliable approach involves the use of a deuterated starting material to build the carbon skeleton.[4][5] A Grignard reaction is a classic and effective method for forming carbon-carbon bonds and can be adapted for this purpose.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic approach for propionic acid points to the reaction of a Grignard reagent with carbon dioxide.[6] To synthesize the d5 isotopologue, we can employ a deuterated Grignard reagent and a deuterated quenching agent. The chosen pathway involves the reaction of ethyl-d5-magnesium bromide (CD₃CD₂MgBr) with carbon dioxide, followed by an acidic workup with D₂O and DCl to ensure the carboxyl proton is also exchanged for a deuteron, although this is readily exchangeable.

Detailed Experimental Protocol

Materials:

-

Ethyl-d5 bromide (CD₃CD₂Br), ≥98 atom % D

-

Magnesium turnings

-

Dry diethyl ether

-

Carbon dioxide (gas or dry ice)

-

Deuterium oxide (D₂O), ≥99.8 atom % D

-

Deuterated hydrochloric acid (DCl) in D₂O (35 wt. %)

-

Anhydrous sodium sulfate

-

All glassware must be oven-dried before use.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of ethyl-d5 bromide in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until all the magnesium has been consumed. The flask is then cooled to room temperature. This reaction should be performed under an inert atmosphere of nitrogen or argon.[7]

-

Carboxylation: The flask containing the Grignard reagent is cooled in an ice-salt bath. A steady stream of dry carbon dioxide gas is bubbled through the solution, or alternatively, finely crushed dry ice is added portion-wise. The reaction is exothermic, and the temperature should be maintained below 10 °C. The reaction mixture will become a thick slurry.

-

Acidic Workup: Once the addition of carbon dioxide is complete, the reaction mixture is carefully quenched by the slow, dropwise addition of a solution of DCl in D₂O. This step should be performed in a well-ventilated fume hood as it will evolve gas. The mixture is stirred until two clear layers are formed.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Isotopic Purity Assessment: A Critical Quality Control Step

Ensuring the isotopic purity of this compound is paramount for its intended applications.[3] The presence of non-deuterated or partially deuterated isotopologues can compromise the accuracy of quantitative analyses.[3] The primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for assessing isotopic purity.[8] Both ¹H (proton) and ²H (deuterium) NMR are employed.[3]

-

¹H NMR: In a highly deuterated sample, the proton NMR spectrum should show minimal residual signals in the regions corresponding to the ethyl group. By integrating these residual proton signals against a known internal standard, the overall isotopic enrichment can be accurately determined.[9]

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the ethyl positions, confirming the sites of deuteration.

Typical ¹H NMR Data for Propionic Acid (for comparison):

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.1 | Triplet |

| CH₂ | ~2.3 | Quartet |

| COOH | ~11.5 | Singlet (broad) |

In the ¹H NMR spectrum of high-purity this compound, the signals at ~1.1 and ~2.3 ppm should be significantly diminished or absent.

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-MS), is a highly sensitive technique for quantifying isotopologues based on their mass-to-charge ratio.[8][10]

Methodology:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared.

-

Analysis: The sample is introduced into the mass spectrometer. The high resolution of the instrument allows for the separation and quantification of the different isotopologues (d₀ to d₅).

-

Data Analysis: The resulting mass spectrum displays the relative abundance of each isotopologue. The isotopic purity is calculated by integrating the peak areas of the deuterated species and any residual hydrogen-containing species.[10][11]

Expected Isotopologue Distribution:

| Isotopologue | Mass (approx.) | Expected Abundance |

| d₅ (fully deuterated) | 79.11 | >98% |

| d₄ | 78.10 | <2% |

| d₃ | 77.09 | Trace |

| d₂ | 76.08 | Trace |

| d₁ | 75.07 | Trace |

| d₀ (non-deuterated) | 74.06 | Trace |

Conclusion

The synthesis and validation of this compound require careful experimental design and rigorous analytical characterization. The Grignard-based synthesis presented here offers a reliable route to this important isotopically labeled compound. Meticulous analysis by NMR and HRMS is essential to confirm the high isotopic purity required for its applications in research and development. This self-validating system of synthesis and analysis ensures the production of a trustworthy and effective tool for the scientific community.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, [Link][10][11]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate, [Link][11]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc., [Link][8]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Unknown Source, [Link][9]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing), [Link]

-

A highly selective decarboxylative deuteration of carboxylic acids. PMC - NIH, [Link][5]

-

Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv, [Link][4]

-

A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. PubMed, [Link]

-

Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ACS Publications, [Link]

-

A Highly Selective Decarboxylative Deuteration of Carboxylic Acids. ResearchGate, [Link]

-

Unraveling the Mechanism of propanoic acid hydrodeoxygenation on palladium using deuterium kinetic isotope effects. ResearchGate, [Link]

-

Propionic-d5-acid | CAS 60153-92-6. ResolveMass Laboratories Inc., [Link][1]

-

Preparation of propionic acid. PrepChem.com, [Link]

- Method for preparation of propionic acid.

-

GRIGNARD REACTION propanoic acid synthesis PART 5. YouTube, [Link][7]

-

Starting with Grignard'S Reagent, How Will You Prepare Propanoic Acid?. Shaalaa.com, [Link]

-

How grignard reagent and nitrile can be used for preparing propanoic acid?. Quora, [Link][6]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. clearsynth.com [clearsynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 7. youtube.com [youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. isotope.com [isotope.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Propionic-d5 Acid: A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of propionic-d5 acid, a deuterated analog of propionic acid. Designed for researchers, scientists, and drug development professionals, this document delves into its fundamental properties, critical applications, and detailed methodologies, offering field-proven insights to empower your scientific endeavors.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern analytical and metabolic research, stable isotope-labeled compounds are indispensable tools. This compound (CD₃CD₂CO₂H) is a prime example, where five hydrogen atoms in the propionic acid molecule have been replaced with their heavier isotope, deuterium. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, higher mass. This mass difference is the cornerstone of its utility, enabling precise and accurate quantification in complex biological matrices without altering the fundamental biochemical behavior of the parent molecule. This guide will explore the technical nuances of this compound, from its core properties to its practical application in demanding research settings.

Core Physicochemical Properties

The foundational data of this compound is crucial for its effective application. The following table summarizes its key physicochemical properties, compiled from leading chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 60153-92-6 | [1][2][3][4][5] |

| Molecular Formula | C₃HD₅O₂ or CD₃CD₂CO₂H | [2][3][4] |

| Molecular Weight | 79.11 g/mol | [1][3][5][6] |

| Synonyms | Propanoic-d5 Acid, Deuterated propionic acid | [1][2] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1] |

| Appearance | Neat oil | [2][4] |

| Solubility | Miscible with water, ethanol, and most organic solvents | [1][2] |

Principle Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for mass spectrometry-based quantification of propionic acid.[2][4] Propionic acid is a short-chain fatty acid (SCFA) of significant biological interest, playing roles in gut microbiota signaling, host metabolism, and as a potential biomarker for various physiological and pathological states.

Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry (IDMS)

The "gold standard" for quantification in bioanalysis is isotope dilution mass spectrometry. This compound is the ideal internal standard for this technique when measuring endogenous propionic acid.

The Causality Behind the Choice: By introducing a known amount of this compound into a biological sample (e.g., plasma, feces, tissue homogenate) at the earliest stage of sample preparation, any subsequent sample loss during extraction, derivatization, or injection will affect both the analyte (propionic acid) and the internal standard (this compound) equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard is used to calculate the precise concentration of the analyte, thereby correcting for experimental variability.

Caption: Workflow for Isotope Dilution Mass Spectrometry using this compound.

Metabolic Flux Analysis and Tracer Studies

In metabolomics, this compound can be used as a metabolic tracer. By introducing it into a biological system (e.g., cell culture or an animal model), researchers can track the metabolic fate of the propionate backbone through various biochemical pathways. The deuterium labels act as a "flag," allowing mass spectrometry to identify downstream metabolites that have incorporated the labeled carbon skeleton. This provides invaluable insights into metabolic pathway activity and regulation.[6]

Experimental Protocol: Quantification of Propionic Acid in Plasma

This section provides a detailed, self-validating protocol for the quantification of propionic acid in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Propionic Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA)

-

Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Step-by-Step Methodology

-

Preparation of Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve propionic acid and this compound in acetonitrile to prepare individual stock solutions.

-

-

Preparation of Working Solutions:

-

Prepare a series of working standard solutions of propionic acid by serial dilution of the stock solution with 50:50 acetonitrile/water. These will be used to create the calibration curve.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 column with a gradient elution profile using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry (MS): Operate in negative ion mode using electrospray ionization (ESI). Monitor the specific mass transitions (MRM - Multiple Reaction Monitoring) for both propionic acid and this compound.

-

-

Data Processing and Validation:

-

Construct a calibration curve by plotting the peak area ratio (propionic acid / this compound) against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used.

-

The concentration of propionic acid in the unknown samples is then calculated from this curve.

-

Self-Validation: The protocol's integrity is confirmed by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

-

Caption: Self-validating workflow for bioanalytical quantification.

Conclusion

This compound is a powerful and essential tool for any laboratory engaged in the quantitative analysis of short-chain fatty acids or the study of their metabolism. Its role as an internal standard in isotope dilution mass spectrometry provides a level of accuracy and precision that is unmatched by other methods. Understanding the principles behind its application and adhering to rigorous, self-validating protocols, such as the one detailed in this guide, is paramount to generating reliable and reproducible scientific data. The high isotopic purity and stability of commercially available this compound make it an authoritative choice for researchers pushing the boundaries of bioanalysis and metabolic science.

References

-

Propionic-d5-acid | CAS 60153-92-6 - ResolveMass Laboratories Inc. [Link]

-

Propionic Acid-d5 - Cayman Chemical - Cambridge Bioscience. [Link]

Sources

Propionic-d5 Acid: A Guide to Solubility in Common Laboratory Solvents

An In-depth Technical Guide to the Solubility of Propionic-d5 Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₃D₅O₂H) is a deuterated analog of propionic acid, a vital short-chain fatty acid in various biological and industrial processes.[1] Its application as an internal standard in mass spectrometry, for metabolic tracing studies, and in nuclear magnetic resonance applications makes a thorough understanding of its solubility paramount for accurate experimental design and execution.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound, including theoretical underpinnings, qualitative and estimated quantitative data in a range of common laboratory solvents, and a detailed, field-proven protocol for the experimental determination of its solubility.

Introduction to this compound: Physicochemical Properties

This compound, also known as propanoic-d5 acid, is a stable, isotopically labeled version of propionic acid where five hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution results in a higher molecular weight (approximately 79.11 g/mol ) compared to its non-deuterated counterpart (74.08 g/mol ).[1][3] For most practical laboratory applications, the physical and chemical properties of this compound closely mirror those of propionic acid.[1][2] It exists as a clear, colorless, oily liquid with a characteristic pungent odor.[4][5]

| Property | Value (Propionic Acid) | Value (this compound) | Source(s) |

| Molecular Formula | C₃H₆O₂ | C₃HD₅O₂ | [1][3] |

| Molecular Weight | 74.08 g/mol | 79.11 g/mol | [1][3] |

| Boiling Point | 141 °C | 141 °C | [3] |

| Melting Point | -20.7 °C | ~ -24 to -23 °C | [3][4] |

| Density | 0.993 g/cm³ (at 20°C) | 1.059 g/mL (at 25 °C) | [3] |

| pKa | 4.87 | Not specified, expected to be very similar | [3] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent. The key factors influencing the solubility of this compound are its polarity, capacity for hydrogen bonding, and to a lesser extent, isotopic effects.

Polarity and Hydrogen Bonding

This compound is a polar molecule due to the presence of the carboxylic acid functional group (-COOH). This group contains a polar carbonyl (C=O) bond and a highly polar hydroxyl (O-H) bond. The oxygen atoms have a partial negative charge, while the hydrogen and carbonyl carbon have partial positive charges. This polarity allows this compound to interact favorably with other polar molecules.

Furthermore, the hydroxyl group in the carboxylic acid moiety can act as both a hydrogen bond donor (the H) and a hydrogen bond acceptor (the O). This ability to form strong hydrogen bonds is a primary determinant of its solubility in protic solvents like water and alcohols.

Isotopic Effects

While the electronic properties of deuterium are nearly identical to those of protium (hydrogen-1), the increased mass of deuterium can lead to subtle differences in intermolecular interactions. Deuterium bonds are generally slightly stronger and less polar than the corresponding hydrogen bonds. However, for the purposes of general solubility in common laboratory solvents, the isotopic effect on the solubility of this compound compared to propionic acid is generally considered negligible. The overarching factors of polarity and hydrogen bonding capacity remain the dominant determinants.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively published. However, based on its structural similarity to propionic acid and information from technical data sheets, a reliable qualitative and estimated quantitative solubility profile can be established.[1][2]

Qualitative Solubility

This compound is described as being miscible with water, ethanol, and most organic solvents.[1] This high degree of solubility in a wide range of solvents is attributable to its small size and the dual nature of its molecular structure: a polar carboxylic acid head and a short, nonpolar ethyl tail.

Estimated Quantitative Solubility in Common Solvents

The following table summarizes the solubility of propionic acid , which serves as a very close approximation for this compound.

| Solvent | Solvent Type | Solubility | Reference(s) |

| Water (H₂O) | Polar Protic | Miscible | [3][6][7][8] |

| Ethanol (C₂H₅OH) | Polar Protic | Miscible | [3][4][5][7] |

| Methanol (CH₃OH) | Polar Protic | Soluble | [9] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Miscible | [6][10][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | [6] |

| Diethyl Ether (C₂H₅)₂O | Polar Aprotic | Miscible | [3][5][7] |

| Chloroform (CHCl₃) | Nonpolar | Miscible | [5][6][7] |

| Benzene (C₆H₆) | Nonpolar | Miscible | [6] |

| n-Hexane (C₆H₁₄) | Nonpolar | Sparingly Soluble / Slightly Soluble | [12][13][14] |

| Cyclohexane (C₆H₁₂) | Nonpolar | Sparingly Soluble | [13][14] |

Note: "Miscible" implies that the two substances will mix in all proportions to form a homogeneous solution. For nonpolar solvents like hexane, while some dissolution will occur due to the nonpolar ethyl group of propionic acid, the strong intermolecular hydrogen bonding of the carboxylic acid groups with each other makes it less favorable to be fully solvated by the nonpolar solvent.

Experimental Protocol for Quantitative Solubility Determination

Given the limited availability of precise quantitative solubility data for this compound, researchers may need to determine this experimentally. The following protocol provides a robust method for determining the solubility of this compound in a specific solvent at a given temperature.

Principle

This method relies on creating a saturated solution of this compound in the solvent of interest at a constant temperature. An aliquot of the saturated supernatant is then carefully removed, diluted, and its concentration is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, using an internal standard for quantification.

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (analytical grade)

-

Internal standard (a non-interfering compound soluble in the solvent)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

GC-MS or NMR spectrometer

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The goal is to have undissolved solute present after equilibration.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated. The presence of undissolved this compound at the bottom of the vial is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle. For finer suspensions, centrifuge the vial at a moderate speed for 10-15 minutes to pellet the excess solute.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe. It is crucial not to disturb the undissolved solute.

-

Filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining micro-particulates.

-

Record the final weight of the flask with the filtered supernatant.

-

-

Dilution and Analysis:

-

Dilute the collected supernatant to a suitable concentration for the chosen analytical method. This may involve one or more serial dilutions.

-

Add a precise amount of the internal standard to the diluted sample.

-

Analyze the sample by GC-MS or NMR. Generate a calibration curve using standards of known this compound concentrations with the same amount of internal standard.

-

-

Calculation of Solubility:

-

From the analytical results and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original saturated supernatant, accounting for all dilution factors.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Self-Validating System and Causality

-

Excess Solute: The presence of undissolved this compound ensures that the solution has reached its saturation point.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducible results.

-

Equilibration Time: A 24-hour period is generally sufficient for most solvent-solute systems to reach equilibrium. For highly viscous solvents, a longer time may be necessary.

-

Internal Standard: The use of an internal standard in the analytical phase corrects for variations in sample injection volume and instrument response, leading to more accurate quantification.

-

Filtration: Filtering the supernatant is a critical step to ensure that no undissolved micro-particles are transferred, which would artificially inflate the measured solubility.

Visualizations

Logical Relationship: "Like Dissolves Like"

Caption: Interaction of this compound with Polar and Nonpolar Solvents.

Experimental Workflow: Solubility Determination

Caption: Workflow for the Experimental Determination of Solubility.

Conclusion

This compound exhibits broad solubility in polar protic and aprotic solvents, attributed to its ability to form strong hydrogen bonds and its inherent polarity. It is miscible with common solvents like water, ethanol, and acetone, while showing limited solubility in nonpolar solvents such as hexane. The solubility profile of its non-deuterated analog, propionic acid, serves as an excellent proxy for estimating its behavior. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and accurate method for its determination. A thorough understanding and, when necessary, experimental verification of the solubility of this compound are crucial for its effective use in research, drug development, and advanced analytical applications.

References

-

Sciencemadness Wiki. Propionic acid. (2021-09-12). [Link]

-

Wikipedia. Propionic acid. [Link]

-

ResolveMass Laboratories Inc. Propionic-d5-acid | CAS 60153-92-6. [Link]

-

Food and Agriculture Organization of the United Nations. Propionic acid. [Link]

-

Museum of Fine Arts Boston. Propionic acid - MFA Cameo. (2022-08-04). [Link]

-

ChemBK. Propionic acid solution. [Link]

-

Socratic. Which is more soluble in hexane: propane, propanoic acid, octane, or ethanoic acid? (2015-03-10). [Link]

-

Bellevue College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Anhao. What is the chemical structure of propionic acid?-1. [Link]

-

SciELO. Liquid-liquid equilibria of propionic acid - water - solvent (n-hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. [Link]

-

SciSpace. LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. CAS 60153-92-6: Propanoic-d5 acid (9CI) | CymitQuimica [cymitquimica.com]

- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Propionic acid | 79-09-4 [chemicalbook.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Propionic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Propionic acid - Wikipedia [en.wikipedia.org]

- 8. Propionic acid [fao.org]

- 9. caymanchem.com [caymanchem.com]

- 10. chembk.com [chembk.com]

- 11. What is the chemical structure of propionic acid?-1 - Anhao [anhaochemical.com]

- 12. quora.com [quora.com]

- 13. scielo.br [scielo.br]

- 14. scispace.com [scispace.com]

A Comprehensive Guide to the Safe Laboratory Handling of Propionic-d5 Acid

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction & Scope

Propionic-d5 acid (C₃HD₅O₂) is a deuterated isotopologue of propionic acid, a vital tool for researchers in drug development and metabolic studies. Its primary applications include use as an internal standard in mass spectrometry-based quantification and as a stable isotope tracer to elucidate metabolic pathways. While the deuterium labeling is critical for its analytical function, it does not significantly alter the compound's macroscopic chemical properties or its associated hazards.

Principle of Isotopic Equivalence in Chemical Safety: For the purposes of occupational safety and chemical handling, the toxicological and hazardous properties of this compound are considered identical to its well-documented protio-analog, Propionic Acid (CAS 79-09-4). The substitution of hydrogen with deuterium atoms results in a negligible change to the molecule's reactivity, corrosivity, and flammability. Therefore, this guide is grounded in the authoritative safety data for propionic acid to establish robust handling protocols.

Section 2: Hazard Profile & Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. This compound presents a tripartite hazard profile: it is corrosive, flammable, and a respiratory irritant.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. The data for propionic acid serves as the basis for this classification.

| Hazard Class | Category | GHS Code | Hazard Statement | Citations |

| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapour | [1][2] |

| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage | [1][2] |

| Serious Eye Damage/Irritation | Category 1 | H318 | Causes serious eye damage | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [1][2][3] |

The Causality Behind the Hazards

-

Corrosivity (Skin Corr. 1B / Eye Dam. 1): As a carboxylic acid, propionic acid is a medium-strong acid that can cause severe, deep-healing chemical burns upon contact with skin or eyes.[1][2] The corrosive action involves the hydrolysis of proteins and lipids within tissues, leading to cellular destruction. The risk of permanent eye damage, including blindness, is particularly high.[2]

-

Flammability (Flam. Liq. 3): With a flash point of approximately 51°C (124°F), propionic acid does not require high temperatures to generate sufficient vapor for ignition.[1] Its vapors are about 2.5 times heavier than air, meaning they can accumulate in low-lying, poorly ventilated areas and travel to a distant ignition source, creating a flashback hazard.[2]

-

Respiratory Irritation (STOT SE 3): The compound's pungent, characteristic odor is a clear indicator of its vapor presence.[1] Inhalation of these vapors can cause irritation to the nose, throat, and lungs.[2][3][4]

Physicochemical Properties for Risk Context

Understanding these properties is crucial for designing safe experiments and responding effectively to emergencies.

| Property | Value | Significance & Citation |

| Molecular Formula | C₃HD₅O₂ | (this compound) |

| CAS Number | 79-09-4 | (Data based on Propionic Acid)[2] |

| Molar Mass | 79.13 g/mol | (this compound) |

| Appearance | Oily, colorless liquid with a pungent odor.[5] | The odor provides a warning of exposure, though olfactory fatigue can occur. |

| Boiling Point | ~141 °C (286 °F)[1] | Relevant for distillation and high-temperature reactions. |

| Flash Point | ~51 °C (124 °F) (closed cup)[1] | Vapors may form ignitable mixtures with air above this temperature. |

| Vapor Density | ~2.56 (Air = 1)[2] | Vapors are heavier than air and can accumulate near the floor. |

| Incompatibilities | Strong oxidizers, strong bases, reducing agents, various metals (iron, zinc, copper, brass, lead).[2][4] | Co-storage or mixing can lead to violent reactions or degradation. |

Section 3: The Hierarchy of Controls: A Proactive Safety Workflow

Effective safety management prioritizes systematic hazard control over reliance on personal protective equipment. This workflow, known as the hierarchy of controls, provides a framework for the safest possible handling of this compound.

Caption: Workflow illustrating the hierarchy of controls.

Engineering Controls (The Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All work involving the transfer or heating of this compound must be performed inside a certified chemical fume hood to contain its corrosive and flammable vapors.

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.[4]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Administrative Controls (Safe Work Practices)

These are the procedures and policies that minimize exposure risk.

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Source Reduction: Procure the smallest quantity of the chemical necessary for your experimental needs.

-

Ignition Source Control: Prohibit smoking, open flames, and spark-producing equipment in the handling area.[1][2] Use only non-sparking tools and explosion-proof equipment where necessary.[1] All containers and receiving equipment should be grounded and bonded to prevent static discharge.[1]

Protocol 3.2.1: Aliquoting and Handling this compound

-

Pre-Use Inspection: Verify the chemical fume hood is operational. Ensure the safety shower and eyewash are unobstructed.

-

Don PPE: Put on all required PPE as detailed in Table 3.

-

Grounding: If transferring significant quantities, ensure the source and receiving containers are bonded and grounded.[1]

-

Transfer: Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation. Use a bottle-top dispenser or appropriate pipette for accurate measurement.

-

Sealing: Immediately cap all containers tightly after use.[1][2]

-

Cleanup: Clean any minor drips within the fume hood immediately with an appropriate absorbent material.

-

Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling.[1][2]

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE does not eliminate the hazard, but it provides a critical barrier in the event of an unexpected splash or release.

| Protection Type | Specification | Rationale & Citation |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a face shield. | Protects against splashes that can cause severe, irreversible eye damage. A face shield protects the entire face from corrosive burns.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Check manufacturer's breakthrough time data. | Prevents skin contact which causes severe chemical burns.[2] Always inspect gloves for tears or pinholes before use. |

| Body Protection | Flame-resistant laboratory coat. Chemical-resistant apron for large-volume transfers. | Protects skin on the arms and body and provides a layer of protection against flammability hazards. |

| Respiratory Protection | Generally not required when using a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] | Protects against inhalation of irritating vapors.[4] |

Section 4: Emergency Response Protocols

Immediate and correct action is critical in any chemical emergency.

Exposure Response (First Aid)

All exposures must be treated as serious. Seek immediate medical attention after performing first aid.[1]

| Exposure Route | First Aid Protocol | Citations |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance. | [1][4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of lukewarm water for at least 15-30 minutes. Do not use neutralizing agents. Seek immediate medical attention. | [1][2] |

| Eye Contact | Immediately flush eyes with a gentle, continuous stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][2] |

| Ingestion | Rinse the mouth thoroughly with water. Have the person drink 1-2 glasses of water. Do NOT induce vomiting due to the risk of perforating the esophagus. Call for immediate medical assistance. | [2][4] |

Spill & Leak Containment

Caption: Decision tree for responding to a chemical spill.

Protocol 4.2.1: Small Spill Cleanup (<100 mL, inside a fume hood)

-

Alert & Isolate: Alert nearby personnel. Ensure the spill is contained within the fume hood.

-

Remove Ignition Sources: Extinguish any nearby flames or potential sources of sparks.[1]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Don PPE: Wear the appropriate PPE, including double gloves, goggles, face shield, and a chemical apron.

-

Absorb: Cover the spill with a non-flammable, inert absorbent material like sand, diatomaceous earth, or a commercial acid neutralizer/absorbent.[1][2]

-

Collect: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[1]

-

Decontaminate: Wipe the spill area with soap and water, and collect the cleaning materials as hazardous waste.

-

Dispose: Seal the waste container and manage it according to institutional guidelines.

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Fire Response

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical powder.[1]

-

Unsuitable Media: Do not use a full jet of water, as it may spread the flammable liquid.[1]

-

Firefighter Precautions: Responders must wear full protective clothing and a Self-Contained Breathing Apparatus (SCBA).[1][2] Containers exposed to fire should be cooled with water spray to prevent pressure buildup and rupture.[1]

Section 5: Waste Management & Disposal

Chemical waste must be handled with the same care as the pure substance to protect personnel and the environment.

-

Waste Collection: All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and contaminated disposable labware, must be collected in a designated hazardous waste container.

-

Container Requirements: The waste container must be made of a compatible material, be kept tightly closed, and be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound").

-

Segregation: Do not mix this waste with other waste streams, particularly incompatible materials like strong bases or oxidizers.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Never pour this compound down the drain.[1][2]

References

-

Propionic acid Safety Data Sheet. (2025). Penta chemicals. [Link]

-

Propionic acid Safety Data Sheet. (2024). Carl ROTH. [Link]

-

ICSC 0806 - PROPIONIC ACID. (2021). ILO and WHO. [Link]

-

Propionic acid Safety Data Sheet. (2024). Carl ROTH. [Link]

Sources

A Comprehensive Technical Guide on the Stability and Storage of Propionic-d5 Acid

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding the Nature of Propionic-d5 Acid

This compound is a stable, isotopically labeled analog of propionic acid, where five hydrogen atoms have been replaced with deuterium.[1] This substitution is key to its application as an internal standard for the quantification of propionic acid in various analytical methods, including GC- or LC-MS.[2] While the C-D bond is inherently stronger than the C-H bond, the primary stability concerns for this compound, a short-chain fatty acid, are not related to isotopic exchange but rather to its handling and storage, which can impact its chemical purity. It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3][4]

Optimal Storage Conditions: A Multi-faceted Approach

The long-term stability of this compound is contingent on a controlled environment that mitigates exposure to detrimental factors.

Temperature: The Cornerstone of Preservation

Low-temperature storage is the most critical factor in preserving the integrity of this compound.

-

Long-term Storage: For extended periods, storage at -20°C is recommended.[2] This minimizes the rate of any potential degradation reactions, ensuring the compound remains stable for years.[2]

-

Short-term Storage: For routine use, refrigeration at 2-8°C is a viable option for maintaining stability over shorter durations.[5]

Table 1: Storage Temperature Recommendations

| Storage Duration | Temperature | Rationale |

| Long-Term | -20°C | Maximizes shelf-life and ensures long-term stability.[2] |

| Short-Term | 2-8°C | Convenient for frequent use while maintaining compound integrity.[5] |

Atmosphere and Moisture: The Invisible Threats

This compound should be protected from atmospheric moisture and oxygen.

-

Inert Atmosphere: Storing the compound under an inert gas, such as argon, is a recommended practice.[6] This is particularly important for long-term storage to prevent potential oxidation.

-

Moisture Protection: The container must be tightly sealed to prevent the ingress of moisture.[7][8][9] This is crucial as the compound is a liquid and can absorb water from the air, which could affect concentration and purity.

Light Exposure

While not as critical as temperature and moisture, protecting this compound from light is a good laboratory practice for all chemical standards.[10]

Handling and Experimental Protocols: Ensuring Purity in Practice

Proper handling procedures are essential to prevent contamination and degradation of this compound during use.

Protocol for Preparation of Stock Solutions

To avoid repeated freeze-thaw cycles and minimize contamination of the neat material, it is advisable to prepare stock solutions and aliquot them.

Materials:

-

This compound

-

High-purity, anhydrous solvent (Methanol and water are suitable solvents[2])

-

Volumetric flasks and precision pipettes

-

Amber glass vials with PTFE-lined caps

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Under a fume hood and, if possible, under a gentle stream of inert gas, accurately prepare a stock solution of the desired concentration using an appropriate anhydrous solvent.

-

Dispense the stock solution into single-use aliquots in amber glass vials.

-

Flush the headspace of each vial with inert gas before tightly sealing the cap.

-

Clearly label each vial with the compound name, concentration, solvent, and preparation date.

-

Store the aliquots at the appropriate temperature as outlined in Table 1.

Visualizing Best Practices: Workflow for Storage and Handling

The following diagram outlines the decision-making process and best practices for the storage and handling of this compound.

Caption: Recommended workflow for the storage of this compound.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. By creating aliquots, the bulk of the standard is protected from potential contamination from repeated handling. It is also a best practice to periodically check the purity and concentration of a working stock solution, especially if it has been in use for an extended period.

Conclusion

The chemical and isotopic integrity of this compound is fundamental to its role in research and drug development. By implementing a robust storage and handling strategy based on the principles of low temperature, inert atmosphere, and protection from moisture and light, researchers can ensure the long-term stability of this critical reagent. This diligence in the laboratory is a direct investment in the quality and reliability of scientific outcomes.

References

-

Penta Chemicals. (2025). Propionic acid. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Propionic-d5-acid. Retrieved from [Link]

-

Loba Chemie. (2022). PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Propionic Acid-d5, min 98 atom% D, min 98%, 10 mg. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. isotope.com [isotope.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. clearsynth.com [clearsynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fishersci.ca [fishersci.ca]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. lobachemie.com [lobachemie.com]

- 10. isotope.com [isotope.com]

The Sentinel Metabolite: A Technical Guide to Propionic-d5 Acid in Gut Microbiome Research

Foreword: Beyond Composition—Interrogating Microbial Function

For years, gut microbiome research has been dominated by sequencing technologies that have masterfully cataloged the resident microbial communities. We know who is there. The pressing frontier, however, is to understand what they are doing. This requires a shift from compositional analysis to functional investigation, particularly focusing on the metabolic cross-talk between the microbiota and the host. Short-chain fatty acids (SCFAs), the primary end-products of dietary fiber fermentation, are at the heart of this dialogue. Among them, propionate stands out for its diverse physiological roles, from serving as a substrate for hepatic gluconeogenesis to modulating host immunity.[1]

However, accurately quantifying and tracing the dynamic lifecycle of propionate within the complex gut ecosystem presents significant analytical challenges. Its volatility, small size, and rapid turnover necessitate sophisticated methodologies. This guide details the pivotal role of Propionic-d5 acid (d5-propionic acid), a stable isotope-labeled analog, as a robust tool for researchers, scientists, and drug development professionals to unravel the complexities of propionate metabolism. We will move beyond simple protocols to explain the fundamental principles and causalities that underpin its application, ensuring scientific integrity and empowering researchers to generate high-fidelity, reproducible data.

The Imperative for Isotopic Tracers in SCFA Research

Standard quantification of SCFAs from biological matrices like feces or plasma is prone to variability introduced during sample extraction, storage, and analytical processing.[1] To achieve the highest degree of accuracy and precision, the gold-standard approach is stable isotope dilution mass spectrometry.[2] This is where this compound first demonstrates its utility.

This compound as an Internal Standard: The Principle of Isotope Dilution

By spiking a known quantity of this compound into a sample at the earliest stage of processing, it serves as an ideal internal standard.[1] Its chemical and physical properties are nearly identical to the endogenous, unlabeled (d0) propionic acid.[3] Therefore, it experiences the same potential losses during extraction, derivatization, and injection into a mass spectrometer.

The key difference lies in its mass. The five deuterium atoms give it a distinct mass-to-charge (m/z) ratio, allowing the mass spectrometer to differentiate it from the native propionate.[3] By measuring the ratio of the d0 to the d5-propionate signal, one can accurately calculate the absolute concentration of the endogenous propionate, as any sample loss will affect both isotopologues equally and not alter their ratio. This self-validating system corrects for matrix effects and procedural inconsistencies, ensuring the trustworthiness of the quantification.[4][5]

Why Deuterium? The Advantages of d5-Labeling

While 13C is another commonly used stable isotope, deuterium (2H) offers distinct advantages for SCFA analysis. Deuterated compounds are often less expensive to synthesize than their 13C counterparts.[6] Furthermore, the mass difference of +5 amu for this compound provides a clear separation from the natural isotopic abundance of 13C in the unlabeled propionate, minimizing potential spectral overlap and simplifying data analysis.[3] This high isotopic purity (typically ≥98 atom % D) ensures a clean and distinct signal for confident quantification.[3]

Tracing Metabolic Fates: this compound in Metabolic Flux Analysis

Beyond quantification, the true power of this compound lies in its application as a metabolic tracer to perform Stable Isotope Probing (SIP) and Metabolic Flux Analysis (MFA).[7] By introducing d5-propionate into an in vitro fermentation system or administering it to an in vivo model, researchers can track the journey of the deuterium label as it is incorporated into other molecules. This allows for the direct measurement of metabolic rates—the speed of the biochemical reactions—a parameter that static concentration measurements cannot provide.[8]

This approach can answer critical questions such as:

-

What is the rate of propionate production by a specific microbial community?

-

How quickly is propionate absorbed from the gut into the host circulation?

-

Which host tissues utilize propionate, and through which metabolic pathways?

-

How do disease states or therapeutic interventions alter these metabolic fluxes?

The workflow for such a study is conceptually straightforward but requires meticulous execution.

Caption: High-level workflow for a stable isotope tracer study using this compound.

Methodologies and Protocols: A Practical Guide

The following sections provide detailed, field-proven protocols for the two primary applications of this compound.

Protocol 1: Absolute Quantification of Fecal Propionate using this compound as an Internal Standard

This protocol details a robust LC-MS/MS method for accurate SCFA quantification, adapted from established and validated procedures.[1][9]

Objective: To determine the absolute concentration of propionic acid in fecal samples.

Materials:

-

Fecal samples, stored at -80°C

-

This compound (Internal Standard)

-

3-nitrophenylhydrazine hydrochloride (3-NPH) (Derivatization agent)

-

N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (Activator)

-

Formic acid (Reaction quench)

-

Acetonitrile (ACN) and LC-MS grade water

-

UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw frozen fecal samples on ice.

-

Weigh approximately 50 mg of feces into a pre-weighed 2 mL screw-cap tube.

-

Add 1 mL of ice-cold water and homogenize thoroughly using a bead-beater or vortexer.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet solid debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Internal Standard Spiking and Derivatization:

-

Prepare an internal standard stock solution of this compound in water (e.g., 100 µg/mL).

-

To 50 µL of the fecal supernatant, add 50 µL of the this compound internal standard solution.[1][9]

-

Add 20 µL of 200 mM 3-NPH solution.

-

Add 20 µL of 120 mM EDC solution.

-

Vortex briefly and incubate the mixture at 40°C for 30 minutes.[1][9]

-

-

Reaction Quenching and Sample Dilution:

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) for separation. A typical gradient would be water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). The specific mass transitions for the 3-NPH derivatives must be optimized for your instrument.

-

Data Presentation: Representative LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propionic Acid-3NPH | 208.1 | 137.1 | -20 |

| This compound-3NPH | 213.1 | 137.1 | -20 |

Note: These values are illustrative. The optimal collision energies and specific product ions should be determined empirically on the specific instrument being used.[9]

Data Analysis:

-

Integrate the peak areas for both the endogenous propionate (d0) and the this compound (d5) internal standard.

-

Generate a calibration curve using standards of known propionate concentrations with a fixed amount of the d5-internal standard.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio of d0/d5 to the calibration curve.

Protocol 2: In Vitro Fecal Fermentation to Trace Propionate Production

This protocol outlines how to use this compound as a precursor to trace its conversion and incorporation by the gut microbiota.

Objective: To measure the production of other SCFAs (e.g., butyrate) from propionate via microbial metabolic pathways.

Materials:

-

Fresh human fecal samples from healthy donors

-

Anaerobic fermentation medium[10]

-

This compound (Tracer)

-

Substrate of interest (e.g., a specific dietary fiber)

-

Anaerobic chamber or system

-

Materials for SCFA quantification as described in Protocol 1

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Fermentation Setup:

-

In anaerobic culture tubes, add the fermentation medium and the substrate of interest.

-

Spike the medium with a known concentration of this compound.

-

Inoculate each tube with the fecal slurry.

-

Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 24 or 48 hours). Include a zero-hour (T0) time point for baseline measurement.

-

-

Sample Collection and Analysis:

-

At designated time points (e.g., 0, 12, 24, 48 hours), remove an aliquot from each fermentation tube.

-

Immediately stop microbial activity by adding a quenching agent (e.g., acid) or by flash-freezing in liquid nitrogen.

-

Process the samples for SCFA analysis using LC-MS/MS as described in Protocol 1. The key difference is that you will now be looking for the appearance of the deuterium label in other metabolites.

-

Data Analysis and Interpretation:

-

Monitor the disappearance of the this compound peak over time.

-

Simultaneously, monitor the mass isotopologues of other SCFAs. For example, if the microbiota convert propionate to butyrate, you would look for the appearance of deuterated butyrate (e.g., d1, d2, d3-butyrate).

-

The rate of appearance of these labeled downstream metabolites provides a direct measure of the metabolic flux through that specific pathway.

Caption: Tracing the metabolic fate of this compound in the gut microbiome.

Conclusion: Enabling Precision in Functional Microbiome Research

This compound is an indispensable tool for moving beyond descriptive studies of the gut microbiome into the realm of quantitative, functional analysis. Its dual role as a superior internal standard for accurate quantification and as a dynamic tracer for metabolic flux analysis provides researchers with a versatile and powerful method to probe the intricate metabolic network of the gut ecosystem. The protocols and principles outlined in this guide provide a framework for generating robust, reproducible, and highly informative data, ultimately accelerating our understanding of how microbial metabolites like propionate influence host health and disease.

References

-

Title: Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt Source: LIPID MAPS URL: [Link]

-

Title: Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability Source: PMC - NIH URL: [Link]

-

Title: Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Source: PMC - PubMed Central URL: [Link]

-

Title: Propionic-d5-acid | CAS 60153-92-6 Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biologica… Source: OUCI URL: [Link]

-

Title: Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors Source: ChemRxiv URL: [Link]

-

Title: Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Analyst - bevital Source: bevital URL: [Link]

-

Title: GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples Source: Springer Link URL: [Link]

-

Title: In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions Source: PMC URL: [Link]

-

Title: A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids Source: AIR Unimi URL: [Link]

-

Title: LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters Source: PMC - PubMed Central URL: [Link]

-

Title: An in vitro batch fermentation protocol for studying the contribution of food to gut microbiota composition and functionality Source: Don Whitley Scientific URL: [Link]

-

Title: Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis Source: Hindawi URL: [Link]

-

Title: An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry Source: PMC - PubMed Central URL: [Link]

-

Title: A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids Source: PMC - PubMed Central URL: [Link]

-

Title: GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples Source: ResearchGate URL: [Link]

-

Title: Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology Source: NIH URL: [Link]

-

Title: Dietary fibers and propionate production in an in vitro gut fermentation system Source: Nutricia Learning Center (NLC) URL: [Link]

Sources

- 1. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]